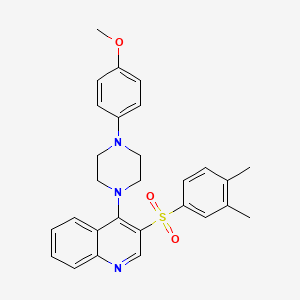

![molecular formula C20H14N2 B2697578 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile CAS No. 339104-22-2](/img/structure/B2697578.png)

1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . The compound you mentioned, “1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile”, is likely to share some of these properties due to its indole core.

Molecular Structure Analysis

The molecular structure of “this compound” would be based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring .Scientific Research Applications

Nucleophilic Reactivities and Kinetics Research has been conducted on the kinetics of coupling reactions involving indole structures, including 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile. These studies focus on understanding the nucleophilicity of such compounds in reactions, providing insights into their potential applications in organic synthesis and chemical reactivity studies (Lakhdar et al., 2006).

Synthesis Techniques and Chemical Libraries A study demonstrates the synthesis of novel pyran derivatives using a one-pot, three-component domino reaction involving 1H-indole-3-yl structures. Such methods highlight the potential of this compound in creating diverse chemical libraries and in drug discovery processes (Sivakumar et al., 2013).

Photolysis and Chemical Rearrangements Photolysis studies on similar compounds reveal insights into their behavior under light exposure, which is crucial for understanding their stability and potential applications in photochemistry (Mitchell & Rees, 1987).

Corrosion Inhibition Research into spiro derivatives, which include structures similar to this compound, shows their efficacy as corrosion inhibitors, suggesting potential applications in materials science and engineering (Gupta et al., 2018).

Intermediate in Synthesis Processes The compound is used as an intermediate in the synthesis of other complex molecules, indicating its role in facilitating the creation of diverse chemical entities (Boros et al., 2011).

Inhibition Studies Studies on indole derivatives show their potential in inhibiting certain biological pathways, suggesting applications in drug discovery and pharmacology (Wattenberg & Loub, 1978).

properties

IUPAC Name |

1-methyl-4-phenylbenzo[f]indole-9-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c1-22-12-11-17-19(14-7-3-2-4-8-14)16-10-6-5-9-15(16)18(13-21)20(17)22/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSKGLWNWOPYHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C3=CC=CC=C3C(=C21)C#N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2697497.png)

![1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2697498.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2697504.png)

![Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B2697505.png)

![5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2697510.png)

![N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide](/img/structure/B2697511.png)

![5-[(3-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2697512.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2697514.png)

![Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate](/img/structure/B2697515.png)

![3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2697517.png)

![3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2697518.png)